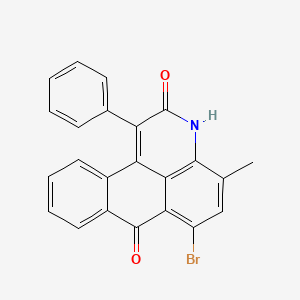

6-Bromo-4-methyl-1-phenylanthrapyridone

Description

The exact mass of the compound 6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-4-methyl-1-phenylanthrapyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methyl-1-phenylanthrapyridone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-bromo-12-methyl-16-phenyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14BrNO2/c1-12-11-16(24)19-20-18(14-9-5-6-10-15(14)22(19)26)17(23(27)25-21(12)20)13-7-3-2-4-8-13/h2-11H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLCGJZEUKMFNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1NC(=O)C(=C3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0070497 |

Source

|

| Record name | 3-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67499-52-9 |

Source

|

| Record name | 6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67499-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Naphtho(1,2,3-de)quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067499529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Naphtho[1,2,3-de]quinoline-2,7-dione, 6-bromo-4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-4-methyl-1-phenylanthrapyridone CAS 67499-52-9 properties

An In-Depth Technical Guide to 6-Bromo-4-methyl-1-phenylanthrapyridone (CAS 67499-52-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-methyl-1-phenylanthrapyridone is a complex heterocyclic molecule belonging to the anthrapyridone class of compounds. Anthrapyridones, structurally related to anthraquinones, are of significant interest in medicinal chemistry due to their potential as cytotoxic agents and DNA intercalators. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, predicted spectral characteristics, and potential applications of this compound, designed to support researchers in its synthesis, characterization, and evaluation for drug development purposes.

Introduction: The Anthrapyridone Scaffold

The anthrapyridone core is a polycyclic aromatic system that has garnered attention in the field of oncology and antimicrobial research.[1][2][3][4] These compounds are known to exert their biological effects through various mechanisms, including the inhibition of topoisomerase enzymes, intercalation into DNA, and the generation of reactive oxygen species.[5] The introduction of various substituents onto the anthrapyridone scaffold allows for the fine-tuning of their physicochemical properties, such as lipophilicity, which can significantly impact their cellular uptake and ability to overcome multidrug resistance in cancer cells.[1][2] The subject of this guide, 6-Bromo-4-methyl-1-phenylanthrapyridone, features a bromine atom, a methyl group, and a phenyl group, which are expected to modulate its biological activity and pharmacokinetic profile.

Physicochemical Properties

While detailed experimental data for this specific compound is limited, its fundamental properties have been reported by various chemical suppliers.

| Property | Value | Source |

| CAS Number | 67499-52-9 | [6][7] |

| Molecular Formula | C₂₃H₁₄BrNO₂ | [6][7] |

| Molecular Weight | 416.27 g/mol | [6][7] |

| Assay Purity | ≥98% | [6] |

| λmax | 418 nm | [6] |

| Appearance | (Not reported, likely a colored solid) | |

| Melting Point | (Not reported) | |

| Boiling Point | (Not reported) | |

| Solubility | (Not reported, expected to be soluble in polar organic solvents like DMSO, DMF) |

Molecular Structure and Identification

The structure of 6-Bromo-4-methyl-1-phenylanthrapyridone is characterized by its fused ring system.

Caption: Chemical structure of 6-Bromo-4-methyl-1-phenylanthrapyridone.

Chemical Identifiers:

-

SMILES: Cc1cc(Br)c2C(=O)c3ccccc3C4=C(C(=O)Nc1c24)c5ccccc5[6]

-

InChI: 1S/C23H14BrNO2/c1-12-11-16(24)19-20-18(14-9-5-6-10-15(14)22(19)26)17(23(27)25-21(12)20)13-7-3-2-4-8-13/h2-11H,1H3,(H,25,27)[6]

-

InChIKey: NGLCGJZEUKMFNH-UHFFFAOYSA-N[6]

Proposed Synthesis Pathway

Caption: Proposed general synthesis workflow.

Hypothetical Experimental Protocol:

-

Step 1: Condensation. React 3-bromo-5-methylaniline with a suitably substituted naphthalic anhydride in a high-boiling point solvent such as acetic acid or DMF. This reaction would form an N-arylimide intermediate.

-

Step 2: Introduction of the Phenyl Group. The phenyl group could potentially be introduced via a Suzuki or Stille coupling reaction on a precursor containing an appropriate leaving group, or it could be part of one of the starting materials.

-

Step 3: Cyclization. The crucial intramolecular cyclization to form the pyridone ring could be achieved under acidic conditions, possibly using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, to promote a Friedel-Crafts type acylation.

Causality: The choice of a brominated aniline derivative as a starting material directly incorporates the bromo and methyl functionalities into the final structure. The naphthalic anhydride provides the core bicyclic system onto which the pyridone ring is fused. The final cyclization is a key step in forming the rigid, planar anthrapyridone scaffold.

Predicted Spectral Data and Interpretation

Although experimental spectra are not available, we can predict the key features based on the structure and data from related compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.0-8.5 ppm): A series of multiplets corresponding to the protons on the phenyl ring and the anthraquinone core. The exact chemical shifts and coupling patterns would depend on the electronic effects of the substituents.

-

Methyl Protons (δ 2.3-2.6 ppm): A singlet corresponding to the three protons of the methyl group.[5]

-

NH Proton (δ 10.0-12.0 ppm): A broad singlet for the amide proton, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (δ 160-185 ppm): Two signals corresponding to the two carbonyl carbons in the anthrapyridone system.

-

Aromatic Carbons (δ 110-150 ppm): A complex set of signals for the numerous sp² hybridized carbons of the aromatic rings.

-

Methyl Carbon (δ 20-25 ppm): A signal for the methyl carbon.

Infrared (IR) Spectroscopy

-

N-H Stretch (3200-3400 cm⁻¹): A peak corresponding to the stretching vibration of the N-H bond in the pyridone ring.

-

C=O Stretch (1650-1700 cm⁻¹): Strong absorption bands from the two carbonyl groups.

-

C=C Stretch (1500-1600 cm⁻¹): Bands associated with the aromatic ring systems.

-

C-Br Stretch (500-600 cm⁻¹): A peak in the fingerprint region indicating the presence of a C-Br bond.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at M⁺ and M⁺+2.[8]

Potential Applications in Drug Development

The core anthrapyridone structure is a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing potent biological activity.

Caption: Potential research applications.

-

Anticancer Agent: Given that related anthraquinones and anthrapyridones exhibit cytotoxic activity, this compound is a candidate for screening against various cancer cell lines.[9][10] The lipophilic nature imparted by the phenyl and bromo groups may enhance its ability to cross cell membranes and potentially overcome P-glycoprotein mediated drug efflux, a common mechanism of multidrug resistance.[1][2]

-

Antimicrobial Agent: The planar, aromatic structure is suitable for intercalation into microbial DNA, suggesting potential antibacterial or antifungal properties.[11]

-

Molecular Probe: The inherent fluorescence of the anthrapyridone core (λmax at 418 nm) could be exploited to study its cellular uptake and distribution using techniques like fluorescence microscopy.[6]

Safety and Handling

Based on available supplier data, 6-Bromo-4-methyl-1-phenylanthrapyridone is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended Personal Protective Equipment (PPE):

-

N95 dust mask

-

Chemical safety goggles or face shield

-

Chemically resistant gloves

The compound should be handled in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Bromo-4-methyl-1-phenylanthrapyridone is a compound with significant potential for research in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. While detailed experimental data is sparse, this guide provides a solid foundation for researchers by outlining its known properties, proposing a viable synthetic strategy, predicting its spectral characteristics, and discussing its potential applications. Further investigation into this and related molecules is warranted to fully elucidate their therapeutic potential.

References

-

Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Tarasiuk, J., et al. (2002). Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells. British Journal of Pharmacology, 135(7), 1513-1523. [Link]

-

Tarasiuk, J., et al. (2002). Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells. PubMed, 11906965. [Link]

-

Duncan, M. A. (2010). Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters. PubMed, 20432612. [Link]

-

Reis, H., et al. (2024). The N‐Bromo‐Hammick Intermediate. Angewandte Chemie International Edition, 63(39), e202403434. [Link]

-

Abu el Heiga, L. A., et al. (1990). Antimalarial activity of substituted anthraquinones. Biochemical Pharmacology, 39(10), 1620-1623. [Link]

-

NIST. (n.d.). 2,5-Pyrrolidinedione, 1-bromo-. NIST WebBook. [Link]

-

Denev, P., et al. (2024). Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. IMR Press. [Link]

-

Patil, S., et al. (2021). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. ResearchGate. [Link]

-

Zaikin, V. G., & Mikaya, A. I. (1990). Stereochemical effects in mass spectrometry: preferential formation of bromonium ions from trans-substituted 1,1′,2,2′-polyalkyl-2,2′-dibromodiethyl ethers. Organic Mass Spectrometry, 25(3), 159-161. [Link]

-

Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical Research Reviews, 36(4), 705-748. [Link]

-

Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. ResearchGate. [Link]

-

Academia.edu. (n.d.). Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. [Link]

-

Lin, Y., et al. (2007). 1H and13C NMR assignments for five anthraquinones from the mangrove endophytic fungus Halorosellinia sp. (No. 1403). CityUHK Scholars. [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

MDPI. (2022). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. [Link]

-

MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]

-

Fairbairn, J. W., & Muhtadi, F. J. (1992). NMR study of some anthraquinones from rhubarb. Magnetic Resonance in Chemistry, 30(4), 354-356. [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR spectral data of anthraquinone part of.... [Link]

Sources

- 1. Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimalarial activity of substituted anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations [mdpi.com]

- 6. 6-溴-4-甲基-1-苯基蒽并吡啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characteristics of 6-Bromo-4-methyl-1-phenylanthrapyridone

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 6-Bromo-4-methyl-1-phenylanthrapyridone (CAS No. 67499-52-9), an anthrapyridone derivative. Anthrapyridones are a significant class of polycyclic aromatic compounds known for their robust tinctorial strength and photostability, positioning them as key intermediates in the synthesis of functional dyes and pigments. This document synthesizes available data and provides expert insights into the molecular structure, spectroscopic behavior, electrochemical properties, and potential synthetic pathways of this specific compound. By contextualizing its properties within the broader family of anthraquinone and anthrapyridone derivatives, this guide offers predictive insights valuable for researchers in materials science, dye chemistry, and drug development. Detailed experimental protocols for spectroscopic and electrochemical analysis are provided to ensure methodological rigor and reproducibility.

Molecular Structure and Core Properties

6-Bromo-4-methyl-1-phenylanthrapyridone is a complex heterocyclic molecule built upon an anthraquinone framework. The core structure features a pyridone ring fused to the anthraquinone system, with bromine, methyl, and phenyl substituents at specific positions. These substitutions are critical as they modulate the electronic and, consequently, the physicochemical properties of the molecule. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group, along with the bulky phenyl ring, creates a unique electronic environment that dictates its interaction with light and its electrochemical behavior.

Diagram: Molecular Structure

Caption: Chemical structure of 6-Bromo-4-methyl-1-phenylanthrapyridone.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 67499-52-9 | [1] |

| Molecular Formula | C₂₃H₁₄BrNO₂ | [1] |

| Molecular Weight | 416.27 g/mol | [1] |

| Appearance | Solid (inferred) | |

| Purity | ≥98% | |

| λmax (Absorbance Max) | 418 nm | |

| Hazard Codes | H315, H319, H335 (Skin, eye, respiratory irritant) |

Proposed Synthesis Pathway

Diagram: Conceptual Synthesis Workflow

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-methyl-1-phenylanthrapyridone

This technical guide provides a comprehensive overview of plausible synthetic pathways for 6-bromo-4-methyl-1-phenylanthrapyridone, a complex heterocyclic molecule with potential applications in materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and detailed proposed methodologies.

Introduction and Strategic Analysis

6-Bromo-4-methyl-1-phenylanthrapyridone is a substituted anthrapyridone, a class of compounds known for their applications as high-performance dyes and pigments. The core structure, an anthraquinone fused with a pyridone ring, imparts significant chemical and thermal stability. The specific substitution pattern of a bromine atom, a methyl group, and a phenyl group suggests tailored electronic and steric properties, making its synthesis a topic of interest for the development of novel functional materials.

The synthesis of such a multi-substituted, fused heterocyclic system requires a strategic approach. A retrosynthetic analysis reveals two key disconnection points: the C-N bond of the pyridone ring and the C-N bond connecting the phenyl group. This suggests a convergent synthesis strategy, where a functionalized anthraquinone core is prepared and subsequently cyclized and arylated.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 6-bromo-4-methyl-1-phenylanthrapyridone is outlined below. This approach aims to utilize readily available starting materials and well-established chemical transformations.

Caption: Retrosynthetic analysis of 6-bromo-4-methyl-1-phenylanthrapyridone.

This retrosynthetic strategy highlights the key transformations required: an Ullmann condensation to introduce the phenyl group, an intramolecular cyclization to form the pyridone ring, an acylation to introduce the acetyl group necessary for cyclization, a bromination of the anthraquinone core, and the initial functionalization of a simpler anthraquinone precursor.

Proposed Synthetic Pathways

Based on the retrosynthetic analysis, two primary forward synthetic pathways are proposed. Both routes begin with commercially available or readily synthesized anthraquinone derivatives and employ robust and well-documented chemical reactions.

Pathway A: Late-Stage Phenylation

This pathway focuses on constructing the brominated and methylated anthrapyridone core first, followed by a final Ullmann condensation to introduce the phenyl group.

Caption: Proposed Synthetic Pathway A for 6-bromo-4-methyl-1-phenylanthrapyridone.

Step 1: Bromination of 1-Amino-4-methylanthraquinone

-

Rationale: Selective bromination of the electron-rich anthraquinone core is a crucial first step. The amino group directs bromination to the para position (position 6).

-

Protocol:

-

Dissolve 1-amino-4-methylanthraquinone in a suitable solvent such as glacial acetic acid or a haloalkane (e.g., dichloromethane).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

-

Precipitate the product by adding water, filter, wash with water until neutral, and dry to yield 1-amino-6-bromo-4-methylanthraquinone.

-

Step 2: Acylation of 1-Amino-6-bromo-4-methylanthraquinone

-

Rationale: Introduction of an acetyl group at the 2-position is necessary for the subsequent cyclization to form the pyridone ring. This is typically achieved via a Friedel-Crafts acylation.

-

Protocol:

-

To a solution of 1-amino-6-bromo-4-methylanthraquinone in a suitable solvent like nitrobenzene or dichlorobenzene, add a Lewis acid catalyst such as aluminum chloride.

-

Add acetyl chloride or acetic anhydride dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

-

Cool the reaction and pour it onto a mixture of ice and hydrochloric acid to decompose the catalyst.

-

Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain 1-amino-2-acetyl-6-bromo-4-methylanthraquinone.

-

Step 3: Intramolecular Cyclization

-

Rationale: The pyridone ring is formed through an intramolecular condensation reaction. This is often facilitated by a strong base.

-

Protocol:

-

Dissolve the acetylated intermediate in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Add a strong base, for instance, potassium hydroxide or sodium hydride, and heat the mixture to 120-150 °C.

-

Maintain the temperature for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and precipitate the product by adding it to water.

-

Filter the solid, wash thoroughly with water, and dry to yield 6-bromo-4-methyl-1H-anthra[1,2-d]pyridine-2,7,12-trione.

-

Step 4: Ullmann Condensation with Aniline

-

Rationale: The final step involves the formation of the C-N bond between the pyridone nitrogen and the phenyl ring. The Ullmann condensation is a classic and effective method for this transformation, typically requiring a copper catalyst.[1][2][3][4][5]

-

Protocol:

-

In a reaction vessel, combine the brominated anthrapyridone intermediate, aniline, a copper catalyst (e.g., copper(I) iodide or copper powder), and a base such as potassium carbonate.

-

Add a high-boiling solvent like NMP or dimethyl sulfoxide (DMSO).

-

Heat the mixture to 150-180 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and add it to water to precipitate the product.

-

Filter the crude product, wash with dilute acid to remove excess aniline, followed by water.

-

Purify the product by column chromatography or recrystallization to obtain 6-bromo-4-methyl-1-phenylanthrapyridone.

-

Pathway B: Early-Stage Phenylation

An alternative strategy involves introducing the phenyl group at an earlier stage, followed by the construction of the pyridone ring.

Caption: Proposed Synthetic Pathway B for 6-bromo-4-methyl-1-phenylanthrapyridone.

The experimental protocols for bromination, acylation, and cyclization in Pathway B would be analogous to those in Pathway A, with adjustments to account for the presence of the phenyl group. The initial Ullmann condensation would be performed on 1-amino-4-methylanthraquinone with aniline.

Data Summary

The following table summarizes the key intermediates and the target molecule with their expected properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Transformations |

| 1-Amino-4-methylanthraquinone | C₁₅H₁₁NO₂ | 237.25 | Starting Material |

| 1-Amino-6-bromo-4-methylanthraquinone | C₁₅H₁₀BrNO₂ | 316.15 | Electrophilic Bromination |

| 1-Amino-2-acetyl-6-bromo-4-methylanthraquinone | C₁₇H₁₂BrNO₃ | 358.19 | Friedel-Crafts Acylation |

| 6-Bromo-4-methyl-1H-anthra[1,2-d]pyridine-2,7,12-trione | C₁₇H₁₀BrNO₂ | 340.17 | Intramolecular Cyclization |

| 6-Bromo-4-methyl-1-phenylanthrapyridone | C₂₃H₁₄BrNO₂ [6] | 416.27 [6] | Ullmann Condensation |

Conclusion

The synthesis of 6-bromo-4-methyl-1-phenylanthrapyridone can be strategically approached through multiple pathways. The proposed routes leverage fundamental and robust organic reactions, providing a solid framework for its successful laboratory preparation. Pathway A, featuring a late-stage Ullmann condensation, may offer advantages in terms of handling of intermediates. However, the feasibility and yield of each pathway would need to be empirically determined. This guide provides the necessary theoretical and practical foundation for researchers to embark on the synthesis of this and structurally related anthrapyridone derivatives.

References

- CN1296999A - Anthrapyridone dye intermediate and production method thereof - Google P

- CN109705608B - Environment-friendly synthesis method of anthrapyridone dye - Google P

- EP0270306B1 - Anthrapyridone compounds, their production process and their use - Google P

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Catalytic Sandmeyer Bromination | Request PDF - ResearchGate. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

-

Scheme 1. Preparation of anthraquinone derivatives 3-13. - ResearchGate. (URL: [Link])

-

Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

- Mechanism of the Ullmann condens

-

One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions - Scirp.org. (URL: [Link])

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (URL: [Link])

- US3933821A - Direct production of 1,9-anthrapyrimidine-2-carboxylic acid-1, anthraquinonylamide in pigmentary form - Google P

- US1991191A - Manufacture of 1-nitro-anthraquin-one-6-carboxylic acid - Google P

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of the Ullmann condensation | CoLab [colab.ws]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-4-methyl-1-phenylanthrapyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 6-Bromo-4-methyl-1-phenylanthrapyridone, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes foundational chemical principles with data from analogous structures and computational modeling insights to present a comprehensive analysis. We will explore its structural features, propose a likely synthetic pathway, and discuss its probable conformational dynamics and spectroscopic characteristics. This document aims to serve as a valuable resource for researchers interested in the anthrapyridone scaffold and its derivatives.

Introduction: The Anthrapyridone Scaffold

Anthrapyridones are a class of polycyclic aromatic compounds characterized by a fused ring system derived from anthraquinone and pyridine. This structural motif has garnered significant interest in the field of drug discovery and materials science due to its rigid, planar nature and tunable electronic properties. The strategic placement of various substituents on the anthrapyridone core can significantly influence its biological activity and photophysical characteristics. 6-Bromo-4-methyl-1-phenylanthrapyridone represents a specific derivative with substitutions that are expected to modulate its steric and electronic profile, making it a molecule of interest for further investigation.

Molecular Structure and Identification

The fundamental identity of 6-Bromo-4-methyl-1-phenylanthrapyridone is established by its chemical formula, molecular weight, and unique identifiers.

| Identifier | Value | Source |

| Chemical Name | 6-Bromo-4-methyl-1-phenylanthrapyridone | - |

| CAS Number | 67499-52-9 | [1] |

| Molecular Formula | C₂₃H₁₄BrNO₂ | [1] |

| Molecular Weight | 416.27 g/mol | [1] |

| SMILES String | Cc1cc(Br)c2C(=O)c3ccccc3C4=C(C(=O)Nc1c24)c5ccccc5 | [1] |

The connectivity of the atoms, as described by the SMILES string, gives rise to the following 2D chemical structure:

Figure 1: 2D Chemical Structure of 6-Bromo-4-methyl-1-phenylanthrapyridone.

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the molecule could be assembled from a suitably substituted bromoanthraquinone and a phenyl-containing building block. The following diagram outlines a hypothetical synthetic workflow.

Diagram 1: Proposed Synthetic Pathway for 6-Bromo-4-methyl-1-phenylanthrapyridone.

Experimental Protocol (Hypothetical):

-

Synthesis of 1-Amino-4-bromoanthraquinone: This intermediate can be prepared through the bromination of 1-aminoanthraquinone or via the reaction of brominated phthalic anhydride with an appropriate aniline derivative followed by cyclization.[1]

-

Formation of the Pyridone Ring: The 1-amino-4-bromoanthraquinone can undergo reaction with a suitable three-carbon synthon, such as ethyl acetoacetate, to construct the pyridone ring. This is often followed by cyclization under acidic or basic conditions.

-

N-Phenylation: The introduction of the phenyl group at the N-1 position can be achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination with bromobenzene.

-

Methylation: The methyl group at the 4-position would likely be introduced as part of the pyridone ring formation, for instance, by using a methylated three-carbon synthon.

It is crucial to note that the specific reagents and reaction conditions would require empirical optimization to achieve a satisfactory yield and purity of the final product.

Molecular Conformation: A Theoretical Perspective

The three-dimensional shape, or conformation, of a molecule is critical to its function, influencing how it interacts with biological targets or assembles in the solid state. In the absence of a crystal structure for 6-Bromo-4-methyl-1-phenylanthrapyridone, we can infer its likely conformation through an analysis of its structural components and the principles of conformational analysis.

The core of the molecule is the rigid and largely planar anthrapyridone ring system. The primary conformational flexibility arises from the rotation of the phenyl group attached to the nitrogen atom at position 1.

Diagram 2: Key Rotational Freedom in 6-Bromo-4-methyl-1-phenylanthrapyridone.

The dihedral angle between the plane of the phenyl group and the plane of the anthrapyridone core is the most significant conformational parameter. Several factors will influence the preferred orientation:

-

Steric Hindrance: The hydrogen atoms on the ortho positions of the phenyl ring will experience steric repulsion with the carbonyl group and the adjacent aromatic ring of the anthrapyridone core. This steric clash will likely force the phenyl ring to adopt a non-coplanar (twisted) conformation relative to the core.

-

Electronic Effects: The nitrogen atom's lone pair can participate in conjugation with the anthrapyridone system. The extent of this conjugation is dependent on the dihedral angle. A more planar arrangement would maximize conjugation but is sterically disfavored. The final conformation will be a balance between these opposing steric and electronic effects.

-

Influence of the Bromo and Methyl Groups: The bromo substituent is an electron-withdrawing group with a significant steric presence.[3] The methyl group is a weak electron-donating group. These substituents will subtly alter the electronic distribution and steric environment of the anthrapyridone core but are unlikely to be the primary drivers of the phenyl group's conformation.

Based on studies of similarly N-phenyl substituted heterocyclic systems, it is highly probable that the phenyl group in 6-Bromo-4-methyl-1-phenylanthrapyridone is twisted out of the plane of the anthrapyridone core by a significant angle, likely in the range of 40-70 degrees. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to predict the exact minimum energy conformation.[4]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. While a complete set of experimental spectra for 6-Bromo-4-methyl-1-phenylanthrapyridone is not publicly available, we can predict the key features based on its structure and available data for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extensive conjugated π-system of the anthrapyridone core is expected to give rise to strong absorptions in the UV-Vis region. A reported absorption maximum (λmax) for this compound is 418 nm.[1] This absorption is likely due to a π → π* electronic transition within the conjugated system. The position of this absorption is influenced by the various substituents on the aromatic core.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (lactam) | 3200 - 3000 | May be broad due to hydrogen bonding in the solid state. |

| C-H Stretch (aromatic) | 3100 - 3000 | |

| C-H Stretch (methyl) | 2975 - 2850 | |

| C=O Stretch (quinone & lactam) | 1680 - 1630 | Two distinct carbonyl stretches are expected. |

| C=C Stretch (aromatic) | 1600 - 1450 | Multiple bands are expected. |

| C-N Stretch | 1350 - 1250 | |

| C-Br Stretch | 680 - 515 | In the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Predicted Chemical Shift Ranges, δ in ppm):

-

Aromatic Protons (8-9 H): 7.0 - 8.5 ppm. The protons on the anthrapyridone core and the phenyl group will appear in this region. The exact chemical shifts will be influenced by the electronic effects of the bromo and carbonyl groups.

-

Methyl Protons (3 H): 2.0 - 2.5 ppm. A singlet corresponding to the methyl group at the 4-position.

-

N-H Proton (1 H): 10 - 12 ppm. The lactam N-H proton is expected to be significantly deshielded and may appear as a broad singlet.

¹³C NMR (Predicted Chemical Shift Ranges, δ in ppm):

-

Carbonyl Carbons: 160 - 185 ppm. Two distinct signals for the quinone and lactam carbonyls.

-

Aromatic Carbons: 110 - 150 ppm. A complex set of signals for the numerous aromatic carbons. The carbon attached to the bromine atom will be in the lower end of this range (around 115-125 ppm).

-

Methyl Carbon: 15 - 25 ppm.

Potential Applications in Drug Development and Research

The anthrapyridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also serve as a handle for further synthetic modifications through cross-coupling reactions. The N-phenyl group can participate in π-stacking interactions with biological targets. Therefore, 6-Bromo-4-methyl-1-phenylanthrapyridone represents a lead compound for the development of novel therapeutic agents. Its photophysical properties also suggest potential applications as a fluorescent probe or in materials science.

Conclusion

6-Bromo-4-methyl-1-phenylanthrapyridone is a complex heterocyclic molecule with a rich structural and electronic profile. While direct experimental data on its conformation and detailed spectroscopic properties are limited, a comprehensive understanding of its molecular characteristics can be built upon foundational chemical principles and data from analogous systems. This technical guide provides a framework for its synthesis, a theoretical analysis of its likely conformation, and predicted spectroscopic signatures. It is our hope that this guide will stimulate further experimental and computational investigation into this intriguing molecule and the broader class of anthrapyridone derivatives.

References

-

Nextmol. Computational chemistry & AI software. Retrieved from [Link]

-

St John, T. (2017). Predicting a Structure Based on NMR and IR Spectra. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Retrieved from [Link]

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36257-36263.

- Katritzky, A. R. (1967). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 21(3), 358-379.

- Baker, S. I., et al. (2022). Mandelic Acid Catalyzed Regioselective Aromatic Bromination with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(13), 8492–8502.

-

Avogadro. Avogadro: Free cross-platform molecular editor. Retrieved from [Link]

- Bejarano, A., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2694-2725.

-

Puzzarini, C. (n.d.). Quantum-chemical calculation of spectroscopic parameters for rotational spectroscopy. Retrieved from [Link]

-

Tony St John. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]

-

Schrödinger. Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

-

Puzzarini, C. (n.d.). Quantum-chemical calculation of spectroscopic parameters. Retrieved from [Link]

- Shafiq, M., et al. (2011). 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3323.

-

Q-Chem. IR and NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). Anthrapyridone compounds, their production process and their use.

-

ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved from [Link]

- Powers, R., & C. L. III, G. (2018). Quantum Chemistry Calculations for Metabolomics: Focus Review. Metabolites, 8(2), 25.

-

IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. Retrieved from [Link]

-

Organic Letters. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Retrieved from [Link]

-

Tony St John. (2018). Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

-

University of Mississippi. (2021). Spectroscopic Analysis of Potential Astromolecules Via Quantum Chemical Quartic Force Fields. Retrieved from [Link]

-

Wikipedia. Comparison of software for molecular mechanics modeling. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Anthraquinones by Iridium-Catalyzed [2 + 2 + 2] Cycloaddition of a 1,2-Bis(propiolyl)benzene Derivative with Alkynes. Retrieved from [Link]

-

MDPI. (2023). Conformational Study of n,n'-(Alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s with Different Spacer Length. Retrieved from [Link]

-

YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2009). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE DERIVATIVES A SOLVENT FREE PATH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Bromo-1-methyl-4-[2-(4-methylbenzylidene)hydrazinylidene]-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

- 1. CN109705608B - Environment-friendly synthesis method of anthrapyridone dye - Google Patents [patents.google.com]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

Introduction: The Significance of Anthrapyridones and their Spectroscopic Fingerprints

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methyl-1-phenylanthrapyridone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic data for 6-Bromo-4-methyl-1-phenylanthrapyridone, a complex heterocyclic molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally related anthrapyridone and anthraquinone derivatives to provide a detailed predictive analysis. This approach serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Anthrapyridones are a class of polycyclic aromatic compounds containing a fused quinolone and anthrone core. Their extended π-system and potential for diverse functionalization make them valuable scaffolds in the development of novel dyes, pigments, and pharmacologically active agents. The specific compound of interest, 6-Bromo-4-methyl-1-phenylanthrapyridone, possesses a unique combination of substituents—a bromine atom, a methyl group, and a phenyl group—that are expected to significantly influence its electronic properties and, consequently, its spectroscopic characteristics.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable analytical techniques that provide a detailed "fingerprint" of a molecule's structure. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 6-Bromo-4-methyl-1-phenylanthrapyridone, along with standardized protocols for data acquisition.

Chemical Structure of 6-Bromo-4-methyl-1-phenylanthrapyridone:

Caption: Chemical structure of 6-Bromo-4-methyl-1-phenylanthrapyridone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-Bromo-4-methyl-1-phenylanthrapyridone.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 90°, and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 6-Bromo-4-methyl-1-phenylanthrapyridone is expected to be complex, with signals in both the aromatic and aliphatic regions. The predicted chemical shifts are based on the analysis of similar structures and the known effects of substituents on aromatic rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H (Phenyl group) | 7.20 - 7.60 | Multiplet | 5H | Protons of the N-phenyl group are expected in the typical aromatic region. The ortho, meta, and para protons will likely overlap to form a complex multiplet. |

| H (Anthrapyridone core) | 7.50 - 8.50 | Multiplets | 5H | The protons on the anthrapyridone core are in a deshielded environment due to the aromatic rings and the electron-withdrawing carbonyl groups. Specific assignments would require 2D NMR techniques. |

| CH₃ | ~2.50 | Singlet | 3H | The methyl group protons are attached to an aromatic ring and are expected to appear as a singlet in the upfield region of the aromatic spectrum. |

| NH (Amide) | ~11.0 - 13.0 | Broad Singlet | 1H | The amide proton is expected to be significantly deshielded due to hydrogen bonding and resonance effects, appearing as a broad singlet at a very downfield chemical shift. Its observation may depend on the solvent and concentration. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

-

Instrument Setup and Data Acquisition:

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

A spectral width of 0 to 220 ppm is generally sufficient.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show a number of signals corresponding to the 23 carbon atoms in the molecule. Carbons in similar environments may have overlapping signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ketone) | 180 - 190 | The ketone carbonyl carbon is highly deshielded. |

| C=O (Amide) | 160 - 170 | The amide carbonyl carbon is also deshielded but generally appears upfield relative to a ketone. |

| C (Aromatic/Heterocyclic) | 110 - 150 | The numerous sp² hybridized carbons of the anthrapyridone and phenyl rings will appear in this region. The carbon bearing the bromine atom (C-Br) will be shifted to a higher field (~115-125 ppm) due to the heavy atom effect. |

| CH₃ | ~20 - 25 | The methyl carbon is an sp³ hybridized carbon and will appear in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Predicted IR Spectrum Analysis

The IR spectrum of 6-Bromo-4-methyl-1-phenylanthrapyridone will be characterized by absorptions corresponding to its various functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1660 - 1690 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.

-

-

Ionization:

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

-

-

Mass Analysis:

-

Accelerate the ions into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 6-Bromo-4-methyl-1-phenylanthrapyridone will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Molecular Ion (M⁺˙): Expected at m/z 415 and 417.

-

Major Fragmentation Pathways:

-

Loss of Br˙: A significant fragment at m/z 336 [M-Br]⁺ is expected due to the cleavage of the relatively weak C-Br bond.

-

Loss of CO: Fragmentation of the quinone and/or lactam rings can lead to the loss of one or more molecules of carbon monoxide (CO), resulting in peaks at [M-28]⁺˙ and [M-56]⁺˙.

-

Loss of Phenyl Group: Cleavage of the N-phenyl bond could result in a fragment corresponding to the anthrapyridone core.

-

Loss of Methyl Radical: A peak corresponding to [M-15]⁺ may be observed due to the loss of the methyl group.

-

Caption: Predicted major fragmentation pathways for 6-Bromo-4-methyl-1-phenylanthrapyridone in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of 6-Bromo-4-methyl-1-phenylanthrapyridone. The expected ¹H NMR, ¹³C NMR, IR, and MS data, when combined, offer a detailed and unique spectroscopic fingerprint that is essential for confirming the structure and assessing the purity of this complex heterocyclic molecule. This guide serves as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical protocols, and confidently interpret their experimental data in the pursuit of novel scientific discoveries and therapeutic advancements.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

American Chemical Society (ACS) Journals. NMR Guidelines. [Link]

Solubility Profile of 6-Bromo-4-methyl-1-phenylanthrapyridone: A Framework for Pre-formulation and Discovery

An In-Depth Technical Guide

Abstract

Introduction: The Critical Role of Solubility

6-Bromo-4-methyl-1-phenylanthrapyridone is a substituted anthrapyridone, a class of compounds known for their applications in chemical synthesis and materials science.[1] Its structure features a large, polycyclic aromatic core, which is inherently hydrophobic, combined with a polar pyridone moiety.

Chemical Structure and Properties:

-

Core Structure: Anthrapyridone, a derivative of anthraquinone.

In any research and development context, particularly in drug discovery, a compound's solubility is a critical-path parameter. It dictates bioavailability, dictates the choice of formulation strategies, and influences the design of in vitro assays.[3] Poor aqueous solubility can be a significant hurdle, often leading to the termination of promising drug candidates.[3] Therefore, a rigorous and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a foundational step in risk mitigation and strategic planning.

This guide provides the theoretical grounding and practical methodologies to comprehensively assess the solubility of 6-Bromo-4-methyl-1-phenylanthrapyridone across a relevant spectrum of solvents.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The dissolution process is an equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Structural Considerations for 6-Bromo-4-methyl-1-phenylanthrapyridone:

-

Hydrophobic Core: The extensive polycyclic aromatic system is the dominant feature, making the molecule highly lipophilic and predicting very low solubility in polar protic solvents like water. This is analogous to its parent structure, anthraquinone, which is known to be poorly soluble in water but soluble in some hot organic solvents.[4][5]

-

Polar Moieties: The presence of two carbonyl groups and a lactam (pyridone) nitrogen introduces polarity and the potential for hydrogen bond acceptance.

-

Substituents: The phenyl group further increases lipophilicity. The bromo-substituent also contributes to the molecular weight and hydrophobicity.

Predicted Solubility Profile:

-

Aqueous Solvents (e.g., Water, PBS): Expected to be practically insoluble (<0.01 mg/mL), according to the United States Pharmacopeia (USP) criteria.[6] The energetic cost of creating a cavity in the highly structured hydrogen-bonding network of water for such a large hydrophobic molecule is prohibitive.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Slightly soluble to very slightly soluble. While these solvents can engage in hydrogen bonding, the large non-polar surface area of the molecule will limit extensive solvation. Solubility is expected to increase significantly with heating, a known characteristic of the parent anthraquinone in ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Soluble to freely soluble. These solvents are the most promising candidates. Their high polarity can interact with the molecule's polar groups, while the lack of a strong hydrogen-bonding network allows them to effectively solvate the hydrophobic core. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent and is a standard choice for preparing high-concentration stock solutions for screening assays.[3][7]

-

Non-polar Solvents (e.g., Toluene, Hexane): Slightly soluble to practically insoluble. While the molecule is largely non-polar, the polar pyridone and carbonyl functionalities will hinder dissolution in purely non-polar environments.

This predictive framework is the essential first step in designing an efficient experimental strategy, ensuring that appropriate solvents and concentration ranges are selected.

Caption: High-level workflow for solubility characterization.

Experimental Methodologies

A multi-tiered approach to solubility determination is recommended, starting with a rapid qualitative screen before moving to more resource-intensive quantitative methods.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly determine an approximate solubility classification in a range of solvents, guiding the selection of solvents for quantitative analysis. This protocol is adapted from tiered testing strategies.[8]

Materials:

-

6-Bromo-4-methyl-1-phenylanthrapyridone

-

Calibrated analytical balance

-

Vortex mixer

-

Small glass vials (e.g., 2 mL)

-

Selection of solvents: Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Methanol, DMSO, DMF, THF, Toluene.

Procedure:

-

Preparation: Weigh approximately 1 mg of the compound into a tared glass vial. Record the exact weight.

-

Solvent Addition (Step 1): Add 100 µL of the first test solvent. This corresponds to a concentration of ~10 mg/mL.

-

Mechanical Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visual Observation: Visually inspect the solution against a dark background. A compound is considered "dissolved" if the solution is clear with no visible particulates or cloudiness.[8]

-

Tiered Dilution (If Insoluble): If the compound is not fully dissolved, add an additional 900 µL of the solvent to reach a total volume of 1 mL (~1 mg/mL). Vortex again and observe.

-

Further Dilution: If the compound remains insoluble, repeat the dilution in a serial, 10-fold manner to test concentrations of 0.1 mg/mL and 0.01 mg/mL.

-

Documentation: Record the concentration at which the compound fully dissolves for each solvent tested.

Trustworthiness: This method is self-validating through visual confirmation. While not quantitative, it reliably ranks solvents and establishes the correct order-of-magnitude concentration ranges for subsequent, more precise experiments, preventing wasted resources.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

Objective: To determine the true equilibrium solubility, which is the saturation concentration of a compound in a solvent at a specific temperature when excess solid is present. The shake-flask method is the universally recognized gold standard for this measurement, especially for poorly soluble compounds.[3][9]

Causality Behind Choices:

-

Why Shake-Flask? It allows the system to reach true thermodynamic equilibrium, providing the most accurate and reliable solubility value, which is critical for pharmaceutical development.

-

Why Temperature Control? Solubility is temperature-dependent. A constant temperature bath ensures reproducibility and relevance to physiological (37°C) or standard (25°C) conditions.

-

Why Excess Solid? The continuous presence of a solid phase ensures the solution remains saturated and in equilibrium.[9]

Procedure:

-

Preparation: Add an excess amount of 6-Bromo-4-methyl-1-phenylanthrapyridone (e.g., 2-5 mg) to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The key is to ensure undissolved solid remains visible after equilibration.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. For poorly soluble compounds, 24 to 72 hours is standard.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate.

-

Method A: UV-Vis Spectrophotometry: Given the compound's known λmax of 418 nm[1], this is a viable method. A calibration curve must first be generated using standards of known concentration in the same solvent.

-

Method B: HPLC: This is the preferred method for its higher specificity and sensitivity. A suitable chromatographic method (e.g., reverse-phase C18 column) must be developed, and a calibration curve prepared.

-

-

Calculation: Convert the measured concentration into desired units (e.g., mg/mL, µg/mL, µM).

Caption: Decision tree for selecting the appropriate solubility assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems and conditions.

Table 1: Quantitative Solubility of 6-Bromo-4-methyl-1-phenylanthrapyridone

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | USP Classification[6] |

| Water | 25 | [Experimental Value] | [Calculated Value] | [Classification] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | [Classification] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [Classification] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | [Classification] |

| [Other Solvents] | [Temp] | [Experimental Value] | [Calculated Value] | [Classification] |

Table 2: USP Solubility Criteria (Parts of Solvent Required for 1 Part of Solute)

| Descriptive Term | Parts of Solvent per Part of Solute |

| Very soluble | Less than 1 |

| Freely soluble | From 1 to 10 |

| Soluble | From 10 to 30 |

| Sparingly soluble | From 30 to 100 |

| Slightly soluble | From 100 to 1,000 |

| Very slightly soluble | From 1,000 to 10,000 |

| Practically insoluble | 10,000 and over |

Source: Adapted from USP guidelines.[6]

Conclusion

While direct experimental data for the solubility of 6-Bromo-4-methyl-1-phenylanthrapyridone is sparse, a thorough analysis of its chemical structure provides a strong predictive foundation. The molecule is anticipated to be practically insoluble in aqueous media but should exhibit significant solubility in polar aprotic solvents such as DMSO and DMF. This guide provides the necessary, field-validated experimental protocols to move beyond prediction to empirical measurement. By employing the qualitative screening and quantitative shake-flask methodologies detailed herein, researchers can generate the robust and reliable solubility data required to advance their work in chemical synthesis, drug discovery, or materials science. Accurate solubility characterization is an indispensable step, and the framework provided here ensures that this critical data is both high-quality and directly applicable to project goals.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. [Link]

-

solubility experimental methods.pptx . Slideshare. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . N.A. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Institute of Environmental Health Sciences (NIEHS). [Link]

-

ANTHRAQUINONE . Ataman Kimya. [Link]

-

Anthraquinone . Sciencemadness Wiki. [Link]

-

Anthraquinone - Wikipedia . Wikipedia. [Link]

-

Anthraquinone - Solubility of Things . Solubility of Things. [Link]

-

What are the physical properties of anthraquinone derivatives? . Progress Star. [Link]

Sources

- 1. 6-溴-4-甲基-1-苯基蒽并吡啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Anthraquinone - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Functionalization of 6-Bromo-4-methyl-1-phenylanthrapyridone: A Gateway to Novel Chromophores and Bioactive Scaffolds

Abstract

The anthrapyridone core, a fused heterocyclic system isosteric with anthraquinone, represents a privileged scaffold in materials science and medicinal chemistry. Its unique photophysical properties and biological activity make it a compelling target for synthetic exploration. This in-depth technical guide focuses on a key derivative, 6-Bromo-4-methyl-1-phenylanthrapyridone, and its potential applications in organic synthesis. While specific literature on this exact molecule is nascent, its strategic bromine functionalization opens a gateway to a diverse array of novel compounds. This document will provide a comprehensive overview of the core anthrapyridone structure, its synthesis, and a detailed exploration of the high-impact synthetic transformations enabled by the bromo substituent. We will delve into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental protocols based on analogous systems. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile building block in their respective fields.

Introduction: The Anthrapyridone Scaffold - A Fusion of Color and Bioactivity

The anthrapyridone scaffold is a nitrogen-containing analogue of the well-known anthraquinone core. This structural modification imparts significant changes to the molecule's electronic and, consequently, its chemical and physical properties. Anthrapyridones are recognized for their applications as robust industrial dyes and pigments, exhibiting excellent thermal and photostability.[1] Beyond their use as chromophores, the anthraquinone framework is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of a nitrogen atom in the anthrapyridone structure offers an additional point for molecular diversification and can influence the compound's pharmacokinetic and pharmacodynamic profiles.

6-Bromo-4-methyl-1-phenylanthrapyridone (Figure 1) is a strategically designed synthetic intermediate. The presence of a bromine atom at the 6-position is the key to its synthetic versatility. This halogen serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the systematic modification of the anthrapyridone core. The methyl and phenyl substituents also play a role in modulating the molecule's solubility and potential for intermolecular interactions.

| Property | Value |

| CAS Number | 67499-52-9[5] |

| Molecular Formula | C₂₃H₁₄BrNO₂[5] |

| Molecular Weight | 416.27 g/mol [5] |

Figure 1: Chemical Structure of 6-Bromo-4-methyl-1-phenylanthrapyridone

Caption: Structure of the versatile anthrapyridone building block.

Synthetic Accessibility

A potential synthetic route is outlined below:

Caption: A plausible retrosynthetic approach to the target molecule.

The Power of the Bromo Group: Key Synthetic Transformations

The bromine atom at the 6-position of the anthrapyridone core is the focal point for a multitude of synthetic transformations. Its reactivity is analogous to that of other aryl bromides, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's electronic, photophysical, and biological properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-anthrapyridone core is an ideal substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] This reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. By coupling 6-Bromo-4-methyl-1-phenylanthrapyridone with various aryl or vinyl boronic acids or esters, a diverse library of biaryl and vinyl-substituted anthrapyridones can be synthesized.[7][8] These modifications can significantly impact the photophysical properties of the molecule, leading to new fluorescent dyes and materials.[9]

Caption: General scheme for the Suzuki-Miyaura coupling of the target molecule.

Experimental Protocol (Analogous System): Suzuki-Miyaura Coupling of an Aryl Bromide

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[10][11]